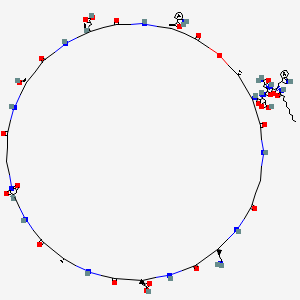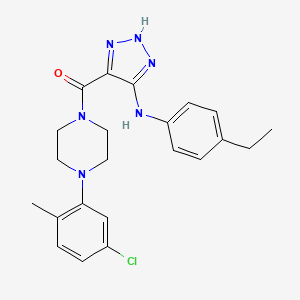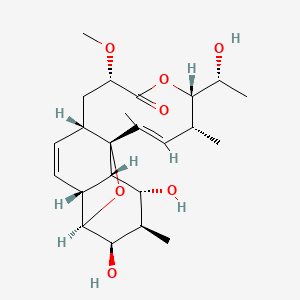
zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” is a complex chemical compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a zinc ion coordinated with a phenoxazinylidene derivative and diethylazanium, along with tetrachloride ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” likely involves multiple steps, including the preparation of the phenoxazinylidene derivative, coordination with zinc ions, and the formation of the final complex with diethylazanium and tetrachloride ions. Typical reaction conditions may include controlled temperatures, pH levels, and the use of specific solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis techniques, including batch or continuous flow processes. The use of catalysts, purification steps, and quality control measures are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The phenoxazinylidene moiety may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions may alter the oxidation state of the zinc ion or other components.
Substitution: Substitution reactions may involve the replacement of ligands or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, water). Reaction conditions such as temperature, pressure, and pH must be carefully controlled.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a catalyst or reagent in various organic synthesis reactions. Its unique structure may enable specific interactions with other molecules, facilitating complex chemical transformations.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins, nucleic acids, and lipids. Its ability to bind to specific targets may make it useful in biochemical assays or as a probe for studying cellular processes.
Medicine
In medicine, this compound may have potential therapeutic applications, such as acting as an antimicrobial agent or a drug delivery vehicle. Its interactions with biological targets may enable it to modulate specific pathways or processes in the body.
Industry
In industrial applications, this compound may be used in the development of new materials, coatings, or sensors. Its unique chemical properties may make it suitable for specific industrial processes or products.
作用機序
The mechanism of action of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” likely involves its interactions with molecular targets such as enzymes, receptors, or other biomolecules. The zinc ion may play a crucial role in coordinating these interactions, while the phenoxazinylidene and diethylazanium components may contribute to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Similar compounds may include other zinc-coordinated complexes with phenoxazinylidene derivatives or diethylazanium ligands. Examples may include:
- Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-methylazanium;tetrachloride
- Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-ethylazanium;tetrachloride
Uniqueness
The uniqueness of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” may lie in its specific combination of ligands and coordination environment
特性
分子式 |
C34H42Cl4N8O2Zn |
|---|---|
分子量 |
801.9 g/mol |
IUPAC名 |
zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C17H20N4O.4ClH.Zn/c2*1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h2*6-9H,4-5H2,1-3H3,(H3,18,19);4*1H;/q;;;;;;+2/p-2 |
InChIキー |
JJKNZNYHIUJGIC-UHFFFAOYSA-L |
正規SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109961.png)

![5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride](/img/structure/B14109970.png)

![8-{(2Z)-2-[(3E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14109993.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B14109997.png)
![3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110005.png)
![2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110010.png)
![5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110022.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110032.png)
![1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14110034.png)
![1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110055.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110060.png)
